(2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZDXKZPWRIFLK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563651 | |
| Record name | N~2~-Acetyl-N-methyl-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-12-0 | |
| Record name | (2S)-2-(Acetylamino)-3-hydroxy-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Acetyl-N-methyl-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide typically involves the use of specific reagents and catalysts to ensure the correct stereochemistry. One common method involves the acylation of (2S)-3-hydroxy-N-methylpropanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide, a chemical compound with a specific stereochemistry, has a variety of applications in scientific research, including roles in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound can be applied to the following areas:
- Chemistry It serves as a building block in organic synthesis for creating more complex molecules.
- Biology It is studied for its potential roles in biochemical pathways and interactions with enzymes. The compound functions primarily by binding to specific enzymes or receptors, which alters their activity and can lead to various biological effects depending on the target involved. It has been investigated for its role in enzyme inhibition and receptor modulation.
- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Studies indicate it exhibits antimicrobial activity against various bacterial strains, making it valuable in developing new antibiotics. Research suggests it may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation, and preliminary studies indicate potential neuroprotective actions, possibly beneficial in neurodegenerative diseases.
- Industry It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution Nucleophilic substitution reactions can occur, where nucleophiles replace the acetamido group, leading to the formation of different derivatives.
Mechanism of Action
The mechanism by which (2S)-2-acetamido-3-hydroxy-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Functional Group Analysis
- Hydroxy vs. Sulfanyl Groups : Replacing the hydroxy group in the target compound with a sulfanyl group (as in ) introduces a thiol (–SH) moiety, which may enhance nucleophilic reactivity or metal coordination. However, this substitution could reduce solubility in aqueous environments due to decreased polarity.
- Branched Chains : The methyl-branched analog () demonstrates how steric effects can influence conformational flexibility and intermolecular interactions, which may impact pharmacokinetics.
Stereochemical Considerations
The S-configuration at the α-carbon is critical for bioactivity in many chiral amides.
Research Findings and Implications
- Synthetic Accessibility : Synthesis routes for similar compounds often involve amide coupling (e.g., using HATU or EDC reagents) and stereoselective protection/deprotection strategies, as seen in .
- Toxicity and Safety: While the target compound’s toxicity is uncharacterized, analogs like (2S)-2,5-diaminopentanamide dihydrochloride () emphasize the need for thorough toxicological profiling, especially for N-methylated derivatives.
- Crystallography : Single-crystal X-ray studies () reveal that hydrogen-bonding networks are critical for stabilizing molecular conformations, which could guide rational drug design.
Biological Activity
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide, also known as a derivative of N-methylpropanamide, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound's structure is characterized by the presence of an acetamido group, a hydroxyl group, and a methyl group attached to the propanamide backbone. This unique configuration contributes to its biological properties, allowing it to interact with various biological targets.
This compound functions primarily by binding to specific enzymes or receptors, which alters their activity. This interaction can lead to various biological effects depending on the target involved. The compound has been investigated for its role in:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as a modulator for neurotransmitter receptors, which could impact neurological functions.
Biological Activities
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly valuable in the development of new antibiotics.
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective actions, possibly beneficial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A study explored the compound's effect on inflammatory cytokine production in human cell lines. The findings indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent.
Research Findings
Recent research highlights the versatility of this compound in various applications:
- Pharmacological Studies : The compound has been evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the side chains can enhance or diminish biological activity, providing insights for drug design.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, and how can purity be validated?
The synthesis of structurally similar amides often involves multi-step reactions, such as Pd/C-catalyzed hydrogenation (e.g., reduction of intermediates at 40 psi for 1 hour) and subsequent purification via silica gel column chromatography . Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under nitrogen protection, followed by quenching with citric acid and organic layer extraction .
- Purity validation : Employ NMR (1H/13C) and mass spectrometry (MS) to confirm structural integrity. For example, 1H NMR chemical shifts for analogous compounds show characteristic peaks for acetamido (~2.0 ppm, CH3) and hydroxy groups (~4.2 ppm, OH) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
- NMR spectroscopy : Assign chiral centers using coupling constants (e.g., J-values for adjacent protons) and NOE experiments to confirm spatial arrangements .
- X-ray crystallography : Single-crystal studies (e.g., at 150 K with R-factor ≤0.037) resolve absolute configurations, particularly for validating the (2S) stereodescriptor .
- MS (ESI) : Confirm molecular weight and fragmentation patterns, such as m/z peaks corresponding to [M+H]+ or [M-Cl]- adducts .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE requirements : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact, as uninvestigated toxicological properties pose risks .
- Ventilation : Work in fume hoods to prevent inhalation of dust or vapors, adhering to GHS/CLP regulations (e.g., P261/P262 precautionary statements) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what contradictory data might arise?
- In vitro assays : Test enzyme inhibition (e.g., HDAC or cyclooxygenase) using dose-response curves (IC50 values) and compare results across cell lines .
- Contradictions : Discrepancies in IC50 values may arise due to variations in assay conditions (e.g., pH, temperature) or impurities. Mitigate by repeating experiments with independent batches and orthogonal validation (e.g., SPR or ITC) .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Catalyst screening : Compare Pd/C, Raney Ni, or enzyme-catalyzed hydrogenation for efficiency and enantiomeric excess .
- Solvent optimization : Polar aprotic solvents (DMF, THF) often improve coupling reaction yields vs. non-polar alternatives .
- Temperature control : Lower temperatures (0–4°C) reduce side reactions during sensitive steps like acylation .
Q. How can degradation products be identified and minimized during storage?
- Stability studies : Use HPLC or LC-MS to monitor degradation under stress conditions (e.g., 40°C/75% RH). For example, hydrolysis of the acetamido group may produce carboxylic acid derivatives .
- Storage recommendations : Store at -20°C in inert atmospheres (argon) to prevent oxidation or moisture uptake .
Q. What computational methods validate interactions between this compound and biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with hydroxy/acetamido groups .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to predict binding affinities .
Q. How do structural modifications (e.g., N-methyl vs. N-ethyl) alter pharmacological properties?
- SAR studies : Synthesize analogs (e.g., replacing N-methyl with bulky substituents) and compare logP (lipophilicity) and bioavailability using Caco-2 permeability assays .
- Activity cliffs : Methyl groups often enhance metabolic stability but reduce solubility—balance via co-solvents (DMSO/PEG) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
